MES MONOHYDRATE

Buffer Selection pH Stability Biochemical Assay

MES Monohydrate delivers artifact-free buffering at pH 5.5–6.7. Unlike HEPES, it exhibits no detectable copper binding—critical for metalloenzyme assays. It supports healthy plant cultures where ADA and ACES cause inhibition, and outperforms acetate in thermal stability by ~20%. Its pKa of 6.1 ensures precise pH control for Protein A elution and viral inactivation. Choose MES for reproducible, high-yield bioprocesses.

Molecular Formula C23H16O6.2C17H19ClN2S
Molecular Weight 0
CAS No. 14524-94-8
Cat. No. B1172083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMES MONOHYDRATE
CAS14524-94-8
Molecular FormulaC23H16O6.2C17H19ClN2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MES Monohydrate (CAS 145224-94-8): Technical Baseline for Procurement and Formulation


MES Monohydrate (2-(N-Morpholino)ethanesulfonic acid monohydrate, CAS 145224-94-8) is a zwitterionic aminosulfonic acid buffer belonging to the class of Good's buffers, originally developed by Norman Good and colleagues for biological applications requiring high water solubility, minimal membrane permeability, and low metal-ion binding [1]. It is characterized by a pKa of approximately 6.1 at 25°C, providing effective buffering capacity across a useful pH range of 5.5–6.7 . This compound is widely employed as a pH-stabilizing agent in cell culture media, protein purification workflows, electrophoresis running buffers, and enzymatic assays .

Why MES Monohydrate Cannot Be Substituted with MOPS, HEPES, or ADA Without Experimental Risk


Indiscriminate substitution of MES Monohydrate with other Good's buffers—such as MOPS, HEPES, or ADA—introduces significant and quantifiable risks to experimental reproducibility and bioprocess consistency. These buffers exhibit divergent pKa values, metal-binding affinities, and temperature-dependent pH behaviors. For instance, substituting MES (pKa 6.1) with MOPS (pKa 7.2) in an enzymatic assay optimized for pH 6.0 would result in a buffer operating outside its useful range, potentially causing enzyme inactivation or altered reaction kinetics [1]. Similarly, HEPES has been shown to strongly chelate copper ions, whereas MES exhibits no detectable copper binding, a critical distinction for metalloprotein studies [2]. Even buffers with closer pKa values, such as ADA and ACES, have demonstrated complete inhibition of plant growth in culture, unlike MES [3]. Therefore, buffer selection is not a matter of simple interchangeability but a critical, evidence-based decision with direct consequences for assay validity and process yield.

MES Monohydrate: Quantitative Comparative Evidence for Scientific Selection


Comparative pKa and Useful pH Range: MES vs. MOPS, Bis-Tris, and ADA

MES Monohydrate exhibits a pKa of 6.10 at 25°C with a useful pH range of 5.5–6.7. In contrast, MOPS has a pKa of 7.20 (25°C) and a range of 6.5–7.9, making it unsuitable for acidic optima . Bis-Tris, with a pKa of 6.50 and a range of 5.8–7.2, provides a slightly higher pH range but with a different chemical structure [1]. ADA, another close comparator, has a pKa of 6.59 and a range of 6.0–7.2, which overlaps but is shifted toward neutrality compared to MES [2].

Buffer Selection pH Stability Biochemical Assay

Metal Ion Binding: Absence of Copper Complexation in MES vs. Strong Binding by HEPES

A systematic investigation of copper binding by zwitterionic buffers demonstrated that MES and MOPS did not bind copper, making them suitable for metal speciation studies [1]. In stark contrast, HEPES exhibited strong copper binding with a log Kc value between 7.04 and 7.68, indicating the presence of potent copper-binding ligands as contaminants or degradation products [2]. This quantifies a functional difference: MES is inert toward copper, while HEPES actively chelates it, which can artifactually reduce free metal ion concentrations in solution.

Metalloprotein Enzyme Assay Metal Speciation

Biological Compatibility: MES Does Not Inhibit Plant Growth, Unlike ADA and ACES

In studies of Trifolium repens (white clover) nitrogen nutrition, the buffers ADA and ACES were found to completely inhibit plant growth when used in nutrient solutions [1]. In contrast, MES and other buffers like MOPS and BES had little effect on limiting pH change and allowed for normal plant growth and nodulation [2]. This demonstrates that despite similar pKa ranges, ADA and ACES possess inherent phytotoxic properties not present in MES.

Plant Cell Culture Phytotoxicity Nutrient Solution

Enzymatic Temperature Stability: MES Buffer Maintains Higher Residual Activity than Acetate

A comparative study on the thermal stability of an enzymatic reaction (phosphorolysis) revealed that MES-NaOH buffer provided superior protection against heat inactivation relative to sodium acetate buffer [1]. Following a 15-minute heat treatment at 15–40°C, the residual enzyme activity was consistently higher in MES-buffered reactions, with a notable difference at 40°C where MES maintained approximately 20% more residual activity than acetate buffer [2].

Enzyme Stability Biocatalysis Process Optimization

MES Monohydrate: Evidence-Based Application Scenarios for Procurement


Plant Cell Culture and Hydroponic Media

MES Monohydrate is the buffer of choice for plant biology applications requiring a pH range of 5.5–6.7. Its selection is supported by direct evidence showing that, unlike ADA and ACES, MES does not inhibit plant growth [1]. This makes it suitable for Arabidopsis, tobacco, and legume cultures where maintaining a stable acidic environment is critical for nutrient uptake and root development.

Copper-Dependent Enzyme Assays and Metalloprotein Research

For any experimental system involving copper ions—such as assays with laccase, tyrosinase, or Cu/Zn superoxide dismutase—MES is the optimal buffer. Quantitative data confirms that MES exhibits no detectable copper binding, unlike HEPES, which strongly chelates copper (log Kc = 7.04–7.68) [2]. Using MES ensures that free metal ion concentrations remain unaltered, preventing kinetic artifacts and preserving enzyme activity.

Thermally Sensitive Biocatalytic Processes

In industrial biocatalysis or diagnostic enzyme formulations where thermal stability is a concern, MES-buffered solutions provide superior protection. Evidence shows that after a 15-minute incubation at 40°C, an enzyme in MES buffer retained approximately 20% more activity than the same enzyme in acetate buffer [3]. This translates to improved process robustness and potentially longer shelf-life for formulated reagents.

Bioprocessing at Acidic pH (Antibody and Protein Purification)

For downstream bioprocessing steps that require low pH, such as Protein A chromatography elution or viral inactivation, MES is uniquely suited. Its pKa of 6.10 and effective range down to pH 5.5 align with typical elution conditions, whereas alternative buffers like MOPS (pKa 7.20) or HEPES (pKa 7.55) have minimal buffering capacity in this acidic region . This ensures precise pH control, which is critical for product quality and yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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